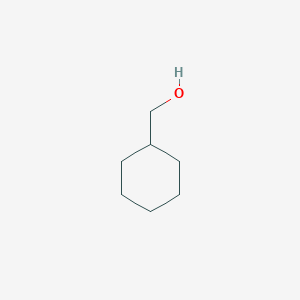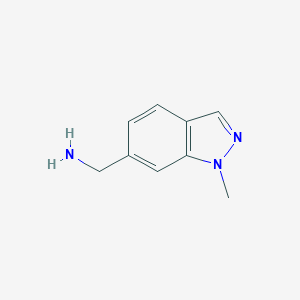![molecular formula C16H20N2O4S B048035 Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester CAS No. 120164-76-3](/img/structure/B48035.png)
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester is a chemical compound that is commonly known as MTT. It is a yellow compound that is widely used in scientific research for its unique properties. MTT is a versatile compound that has a wide range of applications in various fields, including biochemistry, pharmacology, and medical research.
Mecanismo De Acción
MTT is reduced by mitochondrial dehydrogenase to formazan, which produces a purple color. The reduction of MTT is dependent on the activity of mitochondrial dehydrogenase, which is a key enzyme in the electron transport chain. The reduction of MTT is a measure of mitochondrial function and cell viability. The mechanism of action of MTT is well understood, and the assay is widely used in scientific research.
Efectos Bioquímicos Y Fisiológicos
MTT has no known biochemical or physiological effects on living organisms. MTT is a non-toxic compound that is widely used in scientific research. The compound is stable under normal laboratory conditions and does not pose any significant health hazards.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTT has several advantages over other cell viability assays. MTT is a colorimetric assay that is easy to perform and does not require expensive equipment. The assay is also highly sensitive and can detect small changes in cell viability. MTT is also compatible with a wide range of cell types and can be used in both adherent and suspension cultures. However, MTT has some limitations. The assay is not suitable for measuring cell proliferation over long periods of time. The assay is also susceptible to interference from compounds that absorb light at the same wavelength as formazan.
Direcciones Futuras
MTT has many potential future directions in scientific research. One area of interest is the development of new compounds that are more sensitive and specific than MTT. Another area of interest is the use of MTT in high-throughput screening assays. MTT is also being used in the development of new drugs and therapies for a wide range of diseases, including cancer and neurodegenerative diseases. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Conclusion:
In conclusion, MTT is a versatile compound that has a wide range of applications in scientific research. The compound is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan and is widely used in cell viability assays. MTT has no known biochemical or physiological effects on living organisms and is stable under normal laboratory conditions. The compound has several advantages over other cell viability assays but also has some limitations. The potential applications of MTT are vast, and the compound is likely to remain an important tool in scientific research for many years to come.
Métodos De Síntesis
MTT is synthesized by the reaction of 2-methyl-4-nitroaniline and 2-benzothiazolyl mercaptan in the presence of ethanol and sodium hydroxide. The reaction produces a yellow solid that is purified by recrystallization. The yield of MTT is typically high, and the compound is stable under normal laboratory conditions.
Aplicaciones Científicas De Investigación
MTT is widely used in scientific research for its ability to measure cell viability and cell proliferation. MTT is a colorimetric assay that measures the activity of mitochondrial dehydrogenase in living cells. The assay is based on the reduction of MTT by mitochondrial dehydrogenase to formazan, which produces a purple color. The intensity of the color is directly proportional to the number of viable cells in the sample. MTT is used to assess the efficacy of drugs, toxins, and other compounds in vitro. MTT is also used to study the mechanisms of cell death, including apoptosis and necrosis.
Propiedades
Número CAS |
120164-76-3 |
|---|---|
Nombre del producto |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Fórmula molecular |
C16H20N2O4S |
Peso molecular |
336.4 g/mol |
Nombre IUPAC |
ethyl 4-[(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C16H20N2O4S/c1-5-22-12(20)7-6-11(19)17-16-18-13-8(2)9(3)14(21)10(4)15(13)23-16/h21H,5-7H2,1-4H3,(H,17,18,19) |
Clave InChI |
DGMNQRPZQNZHLL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
SMILES canónico |
CCOC(=O)CCC(=O)NC1=NC2=C(S1)C(=C(C(=C2C)C)O)C |
Sinónimos |
Butanoic acid, 4-[(6-hydroxy-4,5,7-trimethyl-2-benzothiazolyl)amino]-4-oxo-, ethyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



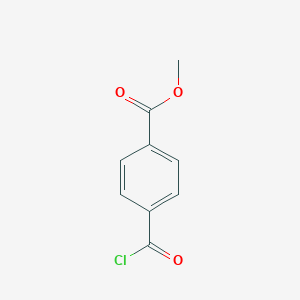
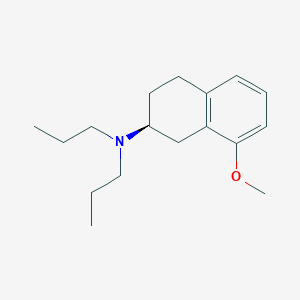
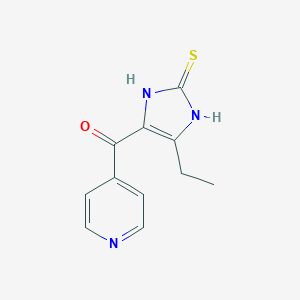
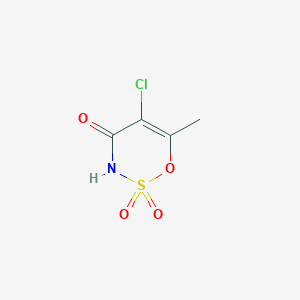
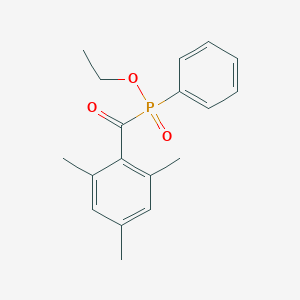
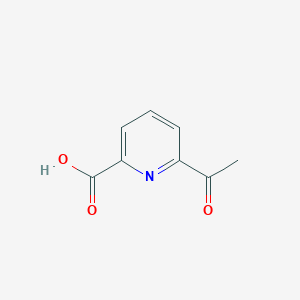
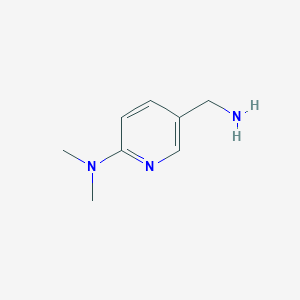
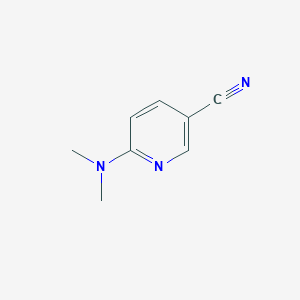
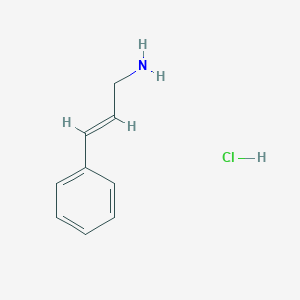
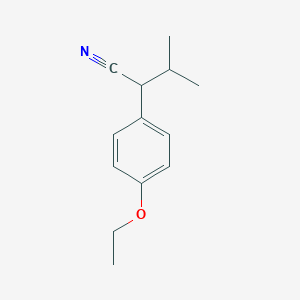
![Benzamide, 3-amino-N-[2-[[2-(sulfooxy)ethyl]sulfonyl]ethyl]-](/img/structure/B47984.png)
